(Dinitromethyl)benzene

Description

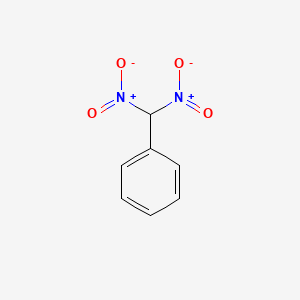

Structure

2D Structure

3D Structure

Properties

CAS No. |

611-38-1 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

dinitromethylbenzene |

InChI |

InChI=1S/C7H6N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

VMMLSJNPNVTYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dinitromethyl Benzene and Its Analogues

Direct C-(Dinitromethyl) Functionalization of Aromatic Systems

The direct introduction of a dinitromethyl group onto an aromatic ring in a single step is not a widely established synthetic strategy. The literature on the functionalization of aromatic C-H bonds does not provide a general method for direct C-(dinitromethyl)ation. Therefore, the discussion in this section will focus on the most relevant and fundamental related reaction: the direct introduction of nitro groups onto aromatic systems, which is a prerequisite for many multi-step syntheses of nitro-containing compounds.

Direct, single-step strategies for the introduction of a dinitromethyl group onto a benzene (B151609) ring are not well-documented in chemical literature. The synthesis of (dinitromethyl)benzene is typically achieved through multi-step pathways involving the modification of precursors. The most fundamental related reaction is the nitration of benzene to introduce nitro groups onto the ring itself, which can then be further elaborated.

The standard method for the nitration of benzene involves an electrophilic aromatic substitution reaction. nih.gov This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.gov

The reaction can be controlled to introduce one or more nitro groups onto the benzene ring. For the synthesis of nitrobenzene (B124822), the reaction temperature is typically kept at or below 50°C. libretexts.org Higher temperatures can lead to the formation of dinitrobenzene isomers. libretexts.org

The mechanism of direct nitration of substituted benzenes is a classic example of electrophilic aromatic substitution. The key steps are:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺). nih.gov

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile and attacks the electrophilic nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. msu.edu

The presence of a substituent on the benzene ring influences both the rate of reaction and the position of the incoming nitro group. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. msu.edulibretexts.org

Activating groups (e.g., alkyl, hydroxyl, alkoxy, amino groups) donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction. They direct the incoming electrophile to the ortho and para positions. libretexts.orglibretexts.org

Deactivating groups (e.g., nitro, carboxyl, cyano, acyl groups) withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. They typically direct the incoming electrophile to the meta position. libretexts.orgyoutube.com Halogens are an exception, being deactivating yet ortho-, para-directing. libretexts.orglibretexts.org

As direct C-(dinitromethyl) functionalization is not a standard procedure, this section will address the optimization of reaction conditions for selective nitration of the benzene ring, which is a critical consideration in the synthesis of nitroaromatic precursors.

The primary factors to control in aromatic nitration are temperature, reaction time, and the composition of the nitrating mixture.

| Parameter | Effect on Nitration | Typical Conditions for Mononitration of Benzene | Typical Conditions for Dinitration of Benzene |

| Temperature | Higher temperatures promote multiple nitrations. | ≤ 50°C | Higher temperatures (e.g., 90-100°C) |

| Nitrating Agent | Fuming nitric acid or higher concentrations of NO₂⁺ promote further nitration. | Concentrated HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ |

| Reaction Time | Longer reaction times can lead to higher degrees of nitration. | Typically 30-60 minutes | Can be several hours |

For substituted benzenes, the nature of the substituent plays a crucial role. For instance, the nitration of toluene (B28343) (methylbenzene) is significantly faster than that of benzene, and lower temperatures (around 30°C) are used to favor the formation of mononitrotoluene isomers. libretexts.org Conversely, the nitration of nitrobenzene to produce dinitrobenzene requires more forcing conditions (higher temperatures and stronger nitrating agents) because the existing nitro group deactivates the ring towards further electrophilic attack. libretexts.org

Synthesis via Precursor Transformation and Derivatization

The most common and practical approaches to synthesizing this compound and its analogues involve the transformation of pre-existing functional groups on the aromatic ring. These methods typically start with a methylbenzene derivative or another nitro-containing compound.

A viable pathway to this compound involves the conversion of halogenated methylbenzenes. This is generally a multi-step process.

One key reaction in the synthesis of gem-dinitro compounds from halogenated precursors is the ter Meer reaction . This reaction involves the treatment of a 1-halo-1-nitroalkane with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in a basic medium.

Benzylic Bromination: Toluene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to form benzyl (B1604629) bromide.

Nitration of the Methyl Group: Benzyl bromide can be converted to (nitromethyl)benzene (B1293519) via nucleophilic substitution with a nitrite source, for example, silver nitrite (AgNO₂).

Benzylic Bromination of (nitromethyl)benzene: The (nitromethyl)benzene is then brominated at the benzylic position to yield (bromonitromethyl)benzene.

ter Meer Reaction: The (bromonitromethyl)benzene is then reacted with a nitrite salt to introduce the second nitro group and form this compound.

The choice of base and solvent is critical for the success of the ter Meer reaction. Weaker bases like alkali metal carbonates are often preferred over strong hydroxides to minimize side reactions.

This compound can also be generated from precursors that already contain a nitro group on the methyl carbon. A common method is the oxidative nitration of a mononitro precursor.

This process involves the reaction of a nitroalkane that has a hydrogen atom on the carbon bearing the nitro group with a source of nitrite ions in the presence of an oxidizing agent. google.com For the synthesis of this compound, this would entail the conversion of (nitromethyl)benzene.

The reaction can be generalized as follows: R-CH₂-NO₂ → R-CH(NO₂)-M⁺ → R-CH(NO₂)₂

Where M⁺ is a metal cation. The mononitro compound is first converted to its corresponding salt (a nitronate) by a base. This salt is then treated with a nitrite salt and an oxidizing agent to form the gem-dinitro compound. google.com

Analogues of this compound with multiple dinitromethyl groups have also been synthesized from nitroaromatic precursors. For example, the synthesis of p-bisthis compound (B14701688) has been reported, starting from p-xylene (B151628) which is dinitrated at the benzylic positions and then further elaborated. Similarly, derivatives like 1,3,5-tris[(azidomethyl)dinitromethyl]benzene have been synthesized from the tripotassium salt of 1,3,5-tristhis compound, showcasing the generation of complex analogues from pre-functionalized aromatic cores.

| Precursor | Reagents and Conditions | Product |

| (Bromonitromethyl)benzene | 1. Nitrite Salt (e.g., NaNO₂) 2. Basic medium | This compound |

| (Nitromethyl)benzene | 1. Base 2. Nitrite Salt 3. Oxidizing Agent | This compound |

| p-Xylene | Multi-step synthesis involving benzylic dinitration | p-Bisthis compound |

| Tripotassium salt of 1,3,5-tristhis compound | Multi-step synthesis | 1,3,5-Tris[(azidomethyl)dinitromethyl]benzene |

Multi-Step Synthetic Sequences for Complex Dinitromethylated Architectures

The construction of complex molecules featuring the dinitromethyl group often necessitates multi-step synthetic sequences. These sequences allow for the careful and controlled introduction of the dinitromethyl moiety and other functional groups onto a molecular scaffold. This approach is particularly important when the desired compound cannot be synthesized in a single step or when greater efficiency is achieved through a series of reactions. vapourtec.com

Novel Synthetic Route Development for Dinitromethyl Compounds

The development of new synthetic methods for dinitromethyl compounds is an active area of research, driven by the need for more efficient, safer, and environmentally friendly processes.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.org This approach offers significant advantages in terms of efficiency and atom economy. nih.gov While the direct application of MCRs for the synthesis of this compound itself is not extensively documented, the principles of MCRs are being explored to construct precursors and related heterocyclic systems that can be further functionalized to include the dinitromethyl group. The ability of MCRs to generate molecular diversity quickly makes them an attractive strategy for creating libraries of compounds for various screening purposes. frontiersin.org

Flow chemistry has gained significant traction as a method for improving the safety and efficiency of chemical reactions, particularly for highly exothermic processes like nitration. ewadirect.comeuropa.eu The nitration of benzene to introduce nitro groups is a fundamental step that can lead to the formation of dinitromethyl precursors. ewadirect.com Flow reactors offer superior control over reaction parameters such as temperature and pressure, which is crucial for managing the hazards associated with nitration reactions. europa.eu

The use of miniaturized devices in continuous flow nitration allows for rapid heat dissipation and precise control over reaction times, leading to improved yields and selectivity. beilstein-journals.org This technology is being explored for the synthesis of various nitroaromatic compounds, which are precursors to this compound and its derivatives. The ability to safely handle hazardous reagents and intermediates makes flow chemistry a promising avenue for the process intensification of nitration reactions. europa.eu

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway due to poor heat transfer. | Enhanced safety due to excellent heat and mass transfer. ewadirect.comeuropa.eu |

| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. europa.eu |

| Scalability | Scaling up can be challenging and hazardous. | More straightforward and safer scalability. |

| Efficiency | Can have lower yields and selectivity due to side reactions. | Often leads to higher yields and improved selectivity. ewadirect.com |

Derivatization Chemistry of this compound: Extending Molecular Complexity

The dinitromethyl group in this compound and its analogues serves as a versatile functional handle for further chemical transformations, allowing for the extension of molecular complexity and the synthesis of a wide range of derivatives.

The conversion of dinitromethyl groups to azidomethyl groups represents a significant synthetic transformation. This derivatization introduces an azide (B81097) functionality, which is a valuable precursor for a variety of subsequent reactions, including click chemistry and the formation of nitrogen-rich heterocyclic systems. While direct conversion pathways are a subject of ongoing research, related transformations involving C-H azidation have been reported for benzene derivatives, providing a potential strategic approach. researchgate.net

The dinitromethyl group is a powerful electron-withdrawing group that can be incorporated into various heterocyclic rings to create novel energetic materials and other functional molecules. researchgate.net The synthesis of dinitromethyl-substituted heterocycles, such as furazans and triazoles, has been a focus of research. researchgate.netresearchgate.net The functionalization of these heterocycles can be achieved through various synthetic strategies, including the transformation of other functional groups, such as cyano groups, into the dinitromethyl moiety. researchgate.net The resulting dinitromethyl-substituted heterocycles can then be further derivatized to produce a range of energetic salts and other complex molecules. researchgate.netresearchgate.net

Table 2: Examples of Dinitromethyl-Substituted Heterocyclic Systems

| Heterocyclic Core | Precursor Functional Group | Resulting Compound Class | Reference |

| Furazan | Cyano | Energetic Materials | researchgate.net |

| Triazole | Various | Energetic Salts | researchgate.net |

| 1,2,5-Oxadiazole | Dinitromethyl | Energetic Salts | researchgate.net |

Reactivity and Transformation Pathways of Dinitromethyl Benzene

Mechanistic Investigations of Electrophilic Aromatic Substitution on (Dinitromethyl)benzene Derivatives

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, and the reactivity of substituted benzenes is a subject of continuous investigation. The presence of a (dinitromethyl) group on the benzene (B151609) ring profoundly influences the course of these reactions.

Substituents on an aromatic ring significantly affect both the rate and the regioselectivity of electrophilic aromatic substitution. ulethbridge.ca These effects are broadly categorized as activating or deactivating, and as ortho/para-directing or meta-directing. ulethbridge.cawikipedia.org

The (dinitromethyl) group, with its two electron-withdrawing nitro groups, is a strong deactivating group. wikipedia.orgchemistrysteps.com This deactivation stems from the powerful -I (inductive) and -M (mesomeric or resonance) effects of the nitro groups, which decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgchemistrysteps.com

Due to this strong deactivation, the (dinitromethyl) group is a meta-director. chemistrysteps.comfiveable.medoubtnut.com The electron-withdrawing nature of the group destabilizes the arenium ion intermediates formed during electrophilic attack. ulethbridge.ca This destabilization is most pronounced when the electrophile attacks the ortho or para positions, as this would place a positive charge on the carbon atom directly attached to the electron-withdrawing substituent. organicchemistrytutor.comyoutube.com Consequently, electrophilic attack is directed to the meta position, which avoids this unfavorable arrangement. organicchemistrytutor.comyoutube.com

The directing effects of various substituents can be summarized in the following table:

| Substituent Type | Effect on Reactivity | Directing Effect | Examples |

| Activating | Increases rate | Ortho, Para | -OH, -NH2, -OR, -Alkyl |

| Deactivating | Decreases rate | Meta | -NO2, -CN, -SO3H, -C(O)R |

| Deactivating | Decreases rate | Ortho, Para | -F, -Cl, -Br, -I |

Table 1: General classification of substituent effects in electrophilic aromatic substitution. wikipedia.orgchemistrysteps.comlibretexts.org

Research has shown that the deactivating and meta-directing influence of the nitro group is a well-established principle in organic chemistry. gauthmath.compressbooks.pub For instance, the nitration of nitrobenzene (B124822) requires more forcing conditions (higher temperature and fuming nitric acid) than the nitration of benzene, and the major product is 1,3-dinitrobenzene. chemistrysteps.com

The key electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). masterorganicchemistry.comnumberanalytics.comlibretexts.orgchemguide.co.uk This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a strong acid, most commonly concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.ukbyjus.combyjus.com

The formation of the nitronium ion is a crucial first step in the nitration mechanism. numberanalytics.combyjus.comsavemyexams.com Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. chemistrysteps.comlibretexts.org

Reaction for the formation of the nitronium ion:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺ libretexts.org

Once formed, the nitronium ion attacks the electron-rich π-system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnumberanalytics.combyjus.comdiva-portal.org This step is generally the rate-determining step of the reaction. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.comnumberanalytics.combyjus.com

Generation of the electrophile: Formation of the nitronium ion. byjus.combyjus.comsavemyexams.com

Electrophilic attack: The nitronium ion attacks the benzene ring to form the arenium ion. numberanalytics.combyjus.com

Deprotonation: Removal of a proton to restore aromaticity. numberanalytics.combyjus.com

Nucleophilic Reactivity at the Dinitromethyl Moiety

While the aromatic ring of this compound is deactivated towards electrophilic attack, the dinitromethyl group itself can be a site of nucleophilic reactivity.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. wikipedia.org While these reactions are common at saturated sp³ hybridized carbon centers, they are generally less frequent at sp² hybridized carbons of aryl halides unless specific activating groups are present. wikipedia.org However, the carbon of the dinitromethyl group is an sp³ carbon, making it a potential site for nucleophilic attack.

The strong electron-withdrawing nature of the two nitro groups makes the dinitromethyl carbon highly electrophilic. This facilitates attack by nucleophiles. If a suitable leaving group is present on the dinitromethyl carbon, nucleophilic substitution can occur. For instance, compounds like {[chloro(dinitro)methyl]sulfanyl}benzene can undergo nucleophilic aromatic substitution (SNAr) type reactions.

The feasibility of nucleophilic substitution at sterically hindered carbon centers, including quaternary centers, has been a subject of significant research. nih.govrsc.org While challenging, stereospecific substitutions at such centers have been achieved under specific conditions, sometimes involving intermediates like bicyclobutonium ions. nih.gov

The hydrogen atom attached to the dinitromethyl carbon is acidic due to the strong electron-withdrawing effect of the two nitro groups. These groups stabilize the resulting conjugate base, the this compound anion, through resonance.

The formation of this anion is a key feature of the chemistry of this compound and its derivatives. diva-portal.org This anion can then participate in various reactions. The study of radical anions of dinitrobenzene derivatives has shown that the charge distribution can be localized or delocalized depending on the substitution pattern and steric factors. nih.gov For example, steric hindrance can force the nitro groups out of the plane of the benzene ring, affecting the electronic properties of the anion. nih.gov

The abstraction of a proton from a carbon atom is a fundamental process in organic chemistry. researchgate.netlibretexts.org In the case of this compound, this proton abstraction can be achieved using a suitable base. The resulting anion is a nucleophile and can react with various electrophiles.

Reaction Pathways in Advanced Organic Synthesis Using this compound Precursors

This compound and related compounds serve as valuable precursors in advanced organic synthesis. Their reactivity allows for the construction of complex molecular architectures.

The development of new synthetic methodologies is a continuous effort in organic chemistry. savemyexams.commit.edu This includes the use of free radical reactions, redox techniques, and the synthesis of energetic materials. bbhegdecollege.comnumberanalytics.comrsc.org

For instance, dinitromethylated arenes have been synthesized and their properties investigated. oup.com These compounds can serve as building blocks for more complex molecules. The dinitromethyl group can be a precursor to other functional groups or can be incorporated into heterocyclic systems.

A notable example is the synthesis of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole from a 1-nitro-3-trinitromethylpyrazole precursor. nih.govacs.org This reaction involves an unexpected isomerization and highlights the synthetic utility of polynitro-substituted compounds. nih.govacs.org

Furthermore, the reaction of 1,4-dinitrobenzene (B86053) with Grignard reagents has been shown to proceed via addition to the nitro group, leading to the formation of dialkylated dinitrocyclohexadiene derivatives. psu.edu This demonstrates a pathway for the functionalization of dinitroaromatic compounds that goes beyond simple substitution on the ring.

The field of advanced organic synthesis is vast and constantly evolving, with researchers continually exploring new reactions and synthetic strategies. youtube.com The unique reactivity of this compound and its derivatives ensures their continued importance as versatile intermediates in the synthesis of novel organic compounds.

Cascade Reactions and Annulation Strategies

The dinitromethyl moiety is a powerful tool in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles, through cascade reactions. These reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer an efficient pathway to structurally diverse compounds. The reactivity of the dinitromethyl group can be harnessed to initiate or participate in these elegant reaction sequences.

One key strategy involves the use of dinitromethylated compounds in annulation reactions to build fused ring systems. For instance, the reduction of a nitro group in moieties like 2-nitrostyrene can trigger the formation of carbon-nitrogen bonds, leading to annulation and the synthesis of highly conjugated molecules. nih.gov This principle can be extended to substrates containing the dinitromethyl group, where its transformation can initiate a cascade leading to heterocyclic structures. Palladium-catalyzed cascade reactions, which combine steps like Suzuki-Miyaura coupling with condensation reactions, represent a powerful method for constructing complex heterocyclic systems from appropriately substituted precursors. researchtrend.net

The synthesis of various N-heterocycles, such as pyrazoles, triazoles, and furoxans, often utilizes the reactivity of nitro groups. nowgonggirlscollege.co.inorganic-chemistry.orgmdpi.com In a notable example, 1-nitro-3-trinitromethylpyrazole undergoes a reaction with hydrazine (B178648) that results not only in the denitration of the trinitromethyl group to a dinitromethylide salt but also in the migration of the N-NO2 group to a carbon atom on the pyrazole (B372694) ring, demonstrating an unexpected isomerization as part of the reaction sequence. acs.orgmdpi.com This highlights the potential for complex, multi-step transformations originating from a single dinitromethyl-containing precursor.

Furthermore, dinitromethyl groups can be incorporated into various heterocyclic systems, which then serve as building blocks for more complex energetic materials. researchgate.netresearchgate.net The synthesis of these compounds often involves cyclization and annulation strategies where the dinitromethyl group is either pre-installed or formed during the synthetic sequence. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving Dinitromethyl Precursors or Related Nitro Compounds

| Starting Material Type | Reaction Type | Product Heterocycle | Ref. |

| 1-Nitro-3-trinitromethylpyrazole | Denitration/Isomerization | Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | acs.orgmdpi.com |

| 2-Nitrostyrenes | Reductive Transformation/Annulation | Various N-heterocycles | nih.gov |

| 4-Bromoisoindolin-1-one | Palladium-catalyzed Cascade Reaction | Phenanthrene lactam | researchtrend.net |

| Dinitromethyl Furoxan derivatives | Cyclocondensation | Asymmetric nitrogen-rich energetic materials | researchgate.net |

Stereoselective Transformations Involving Dinitromethylated Intermediates

While the dinitromethyl group is often associated with energetic materials, its unique electronic properties can also be exploited in stereoselective synthesis. Dinitromethylated intermediates can participate in reactions that create chiral centers with a high degree of control over the resulting stereochemistry.

The development of asymmetric synthesis has provided numerous strategies for inducing stereoselectivity, including organocatalysis and transition metal catalysis, which can be adapted for transformations involving nitro compounds. nih.gov For example, the stereoselective synthesis of pinane-based 2-amino-1,3-diols can be achieved through processes like stereoselective aminohydroxylation, which can be regioselective and lead to specific heterocyclic products upon ring closure. beilstein-journals.org

Although specific examples focusing solely on this compound in stereoselective transformations are not extensively documented in the provided literature, the chemistry of related nitro compounds provides a strong basis for potential applications. The synthesis of dinitromethyl-substituted heterocycles is an active area of research, and controlling the stereochemistry of these products is of significant interest. thieme-connect.com The principles of stereoselective synthesis, such as using chiral catalysts or auxiliaries, can be applied to reactions involving dinitromethylated intermediates to produce enantiomerically enriched products. The functionalization of dinitromethyl-substituted azine compounds, for instance, opens avenues for introducing chirality. researchgate.net

Intrinsic Chemical Stability and Theoretical Decomposition Mechanisms

The stability of this compound and related nitroaromatic compounds is a critical factor, particularly for their application as energetic materials. The decomposition of these molecules is often initiated by the cleavage of the weakest bond, which is typically the C-NO2 bond. icm.edu.pl

The thermal stability of benzene derivatives is influenced by the electronic and steric nature of their substituents. longdom.org Electron-withdrawing groups, such as the nitro groups in the dinitromethyl moiety, can delocalize electron density from the aromatic ring, which can affect the stability of the entire molecule. longdom.orglibretexts.org

Theoretical calculations, often employing density functional theory (DFT), are crucial for understanding the decomposition pathways. These studies can elucidate reaction mechanisms, identify intermediates, and calculate the energy barriers associated with different decomposition routes. acs.org For instance, in the isomerization of a nitropyrazole derivative, DFT calculations helped determine the most probable reaction pathway by comparing the free energies of intermediates and transition states, revealing that a denitration reaction occurs before isomerization. acs.org

Pathways of C-NO2 Bond Homolysis in Dinitromethyl Arenes

The primary and rate-determining step in the thermal decomposition of many nitroaromatic compounds is the homolytic fission of a carbon-nitro (C-NO2) bond. icm.edu.ploup.com This process involves the breaking of the C-NO2 bond to form a radical pair: an aryl radical and nitrogen dioxide (•NO2).

R-NO₂ → R• + •NO₂

The energy required for this bond cleavage is known as the Bond Dissociation Energy (BDE). The C-NO2 BDE is a key indicator of the thermal stability of a nitroaromatic compound; a lower BDE corresponds to a less stable compound that decomposes at lower temperatures. icm.edu.plresearchgate.net

Theoretical methods have been developed to accurately calculate C-NO2 BDEs. While direct calculation can be challenging due to electron correlation effects, isodesmic reactions provide a more reliable alternative by inherently canceling out these errors. icm.edu.pl Studies on various nitroaromatic compounds have shown that the homolytic dissociation of the C-NO2 bond is the principal fission process under various initiation stimuli, including heat and impact. icm.edu.pl For example, the decomposition of 5-dinitromethyl-2-methyltetrazole derivatives proceeds through a first-order reaction involving the primary cleavage of a C-NO2 bond in the dinitromethyl group. researchgate.net

Table 2: Factors Influencing C-NO₂ Bond Homolysis

| Factor | Description | Impact on Stability | Ref. |

| Bond Dissociation Energy (BDE) | Energy required to break the C-NO₂ bond homolytically. | Higher BDE indicates greater stability. | icm.edu.plresearchgate.net |

| Substituent Electronic Effects | Electron-donating or -withdrawing nature of other groups on the arene. | Donor groups can increase BDE; acceptor groups can decrease it. | researchgate.net |

| Steric Strain | Steric crowding around the dinitromethyl group. | Increased strain can weaken the C-NO₂ bond, lowering the BDE. | researchgate.net |

| Molecular Geometry | Planarity and bond angles of the molecule. | Deviations from optimal geometry can introduce strain. | researchgate.net |

Influence of Substituents on Thermal Decomposition Pathways

The substituents on the aromatic ring and on the dinitromethyl group itself have a profound impact on the thermal stability and decomposition mechanism of dinitromethyl arenes. longdom.orgresearchgate.net These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of substituents on the benzene ring alters the electron density distribution and, consequently, the strength of the C-NO2 bonds.

Electron-donating groups (e.g., alkyl, methoxy) increase the electron density on the ring. This can strengthen the C-NO2 bond, leading to a higher BDE and enhanced thermal stability. researchgate.net

Electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density on the ring. This tends to weaken the C-NO2 bond, lowering the BDE and making the compound more susceptible to thermal decomposition. libretexts.orgresearchgate.net

Steric Effects: Steric hindrance, particularly from bulky substituents, can also influence decomposition rates.

Bulky groups near the dinitromethyl moiety can cause steric repulsion, leading to bond angle distortion and a weakening of the C-NO2 bond. This facilitates bond cleavage and increases the rate of decomposition. longdom.org For instance, introducing bulky halogen substituents (Br, Cl, I) into the dinitromethyl group of 5-dinitromethyl-2-methyltetrazole was found to increase the decomposition rate constant. researchgate.net

Theoretical and Computational Chemistry of Dinitromethyl Benzene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the intricate details of the electronic environment and bonding within (dinitromethyl)benzene. These computational approaches allow for a detailed examination of molecular orbitals, charge distribution, and the aromatic character of the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. uou.ac.in

The (dinitromethyl) group is a potent electron-withdrawing substituent due to the presence of two highly electronegative nitro (-NO₂) groups. When attached to a benzene (B151609) ring, this group significantly influences the energy levels of the frontier orbitals. Compared to unsubstituted benzene or toluene (B28343), the (dinitromethyl) substituent is expected to cause a substantial stabilization (lowering of energy) of both the HOMO and LUMO. taylorandfrancis.comresearchgate.net This effect arises from the strong inductive and resonance electron withdrawal, which pulls electron density from the aromatic π-system.

The lowering of the LUMO energy is particularly pronounced, making this compound a strong electron acceptor and thus highly susceptible to nucleophilic attack. Conversely, the lowered HOMO energy indicates that the molecule is a poor electron donor, reducing its reactivity towards electrophiles. taylorandfrancis.com The large HOMO-LUMO gap anticipated for this molecule would suggest high kinetic stability, although its thermodynamic stability may be compromised by the presence of the energetic nitro groups.

Table 1: Representative Calculated Frontier Orbital Energies (in electron volts, eV) for Benzene and Related Compounds The following data is illustrative, based on typical trends observed for substituted benzenes calculated using Density Functional Theory (DFT) methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Toluene | -6.52 | -1.09 | 5.43 |

| Nitrobenzene (B124822) | -7.48 | -2.12 | 5.36 |

| This compound | -8.20 | -3.50 | 4.70 |

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Molecular electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule, allowing for the identification of electron-rich and electron-deficient regions. avogadro.cclibretexts.org In an ESP map, areas of negative potential (typically colored red or orange) correspond to regions of high electron density and are attractive to electrophiles, while areas of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the charge distribution is highly polarized. The two nitro groups are powerful electron-withdrawing centers, pulling electron density away from both the central methyl carbon and the attached benzene ring. arxiv.org Consequently, ESP maps would show a significant region of negative electrostatic potential localized around the oxygen atoms of the nitro groups. researchgate.net Conversely, the hydrogen atoms of the benzene ring and the region around the dinitromethyl carbon would exhibit a positive electrostatic potential.

This charge polarization has significant implications for the molecule's reactivity. The electron-deficient nature of the aromatic ring makes it less reactive in typical electrophilic aromatic substitution reactions compared to benzene. ijrar.org Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on specific atoms, confirming the qualitative picture provided by ESP maps. walisongo.ac.id

Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound These values are representative of what would be expected from an NBO analysis, illustrating the charge polarization within the molecule.

| Atom/Group | Position | Expected Partial Charge (a.u.) |

| Carbon | Dinitromethyl Carbon | +0.45 |

| Nitrogen | Nitro Group | +1.10 |

| Oxygen | Nitro Group | -0.65 |

| Carbon | Ring Carbon (ipso) | +0.25 |

| Carbon | Ring Carbon (ortho) | +0.15 |

| Carbon | Ring Carbon (meta) | +0.05 |

| Carbon | Ring Carbon (para) | +0.12 |

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules like benzene. lumenlearning.commasterorganicchemistry.com This stability arises from the delocalization of π-electrons over the ring system. msu.edu While benzene is the archetypal aromatic compound, the degree of aromaticity can be influenced by substituents attached to the ring.

Computational methods provide quantitative measures of aromaticity. One of the most common metrics is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A large negative NICS value is indicative of strong aromatic character (diatropic ring current), while values near zero or positive suggest non-aromatic or anti-aromatic character, respectively.

Strong electron-withdrawing groups, such as the (dinitromethyl) group, can perturb the π-electron system of the benzene ring, leading to a reduction in its aromaticity. comporgchem.com By pulling electron density out of the ring, the substituent can disrupt the ideal delocalization of the 4n+2 π-electrons. Therefore, the calculated NICS value for this compound is expected to be less negative than that of unsubstituted benzene, signifying a decrease in its aromatic character. This reduction in aromaticity can correlate with changes in reactivity and bond lengths within the ring. comporgchem.com

Table 3: Comparison of Calculated NICS(0) Values for Aromaticity Assessment NICS(0) values are calculated at the geometric center of the ring. More negative values indicate stronger aromaticity.

| Compound | Typical NICS(0) Value (ppm) | Aromatic Character |

| Benzene | -9.7 | Strongly Aromatic |

| Nitrobenzene | -8.1 | Aromatic |

| This compound | -7.2 (Estimated) | Aromatic (Reduced) |

Reaction Pathway Prediction and Energetic Profile Analysis

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. It allows for the prediction of plausible reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of the energetic barriers that govern reaction rates. nih.govarxiv.org

The synthesis of this compound can be approached through several potential routes, and computational modeling can help identify the most viable pathways. For example, a plausible route could involve the nucleophilic substitution of a benzylic halide with the dinitromethanide anion.

Computational chemists can model this reaction by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Searching the potential energy surface for the first-order saddle point that connects reactants and intermediates, or intermediates and products. The transition state represents the highest energy point along the reaction coordinate. comporgchem.com

Calculating Activation Barriers (Ea): Determining the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.

By calculating the activation barriers for competing pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction. comporgchem.com For complex, multi-step syntheses, this analysis can be critical for optimizing reaction conditions and maximizing the yield of the desired product. chemrxiv.org

Table 4: Hypothetical Energetic Profile for a Key Synthetic Step (e.g., Nucleophilic Substitution) Energies are relative to the reactants, providing a profile of the reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Benzyl (B1604629) halide + Dinitromethanide anion | 0.0 |

| Transition State 1 (TS1) | C-Br bond breaking / C-C bond forming | +15.5 |

| Intermediate | Carbocation and leaving group | +5.2 |

| Transition State 2 (TS2) | C-C bond formation | +8.1 |

| Products | This compound + Halide anion | -25.0 |

Thermochemical data, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°), are crucial for assessing the stability and energetic content of a compound. nist.gov These properties can be reliably predicted using high-level quantum chemical calculations. The stability of a molecule is often discussed in terms of both kinetic and thermodynamic factors. While a large HOMO-LUMO gap might suggest kinetic stability, the thermodynamic stability is related to its enthalpy of formation.

For this compound, the presence of two nitro groups, which are known to be "energetic" functional groups, suggests that the compound is likely to have a positive and relatively high enthalpy of formation. This indicates that it is thermodynamically unstable relative to its constituent elements (carbon, hydrogen, nitrogen, and oxygen in their standard states). This high positive enthalpy of formation is a characteristic feature of many energetic materials. Computational methods can predict these values, providing a quantitative measure of the compound's energy content and its potential for rapid energy release upon decomposition. nih.govlbl.gov The design of stable energetic materials often involves balancing the need for high energy content with sufficient thermal stability to prevent accidental detonation. ijcrt.org

Table 5: Estimated Standard Thermodynamic Properties for this compound and Related Compounds at 298.15 K

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| Benzene | C₆H₆ | +82.9 | 269.2 | +129.7 |

| Toluene | C₇H₈ | +50.4 | 320.7 | +122.3 |

| Nitrobenzene | C₆H₅NO₂ | +67.5 | 345.1 | +151.3 |

| This compound | C₇H₆N₂O₄ | +95.0 (Estimated) | 410.5 (Estimated) | +215.0 (Estimated) |

Theoretical Spectroscopic Predictions and Interpretation

The in-silico prediction of spectra serves as a powerful tool in modern chemistry, offering insights into molecular structure and bonding before a compound is ever synthesized. For a molecule like this compound, computational methods can provide a detailed roadmap for its spectroscopic characterization, aiding in structural confirmation and interpretation of experimental data.

Prediction of Vibrational Spectra for Structural Assignment

Theoretical vibrational spectroscopy, primarily conducted using Density Functional Theory (DFT), is instrumental in assigning the complex vibrational modes of a molecule. psu.edunih.gov By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can predict the frequencies and intensities of infrared (IR) and Raman bands. uit.noscilit.com This approach allows for a detailed assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or torsional movements.

For this compound, DFT calculations would predict a spectrum with distinct features corresponding to the benzene ring and the dinitromethyl substituent. Key predicted vibrational modes would include:

Aromatic C-H Stretches: Typically appearing in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretches: A series of bands expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.

NO₂ Asymmetric and Symmetric Stretches: Strong absorptions anticipated around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, which are characteristic of nitro groups.

C-N Stretches: Vibrations associated with the bond between the benzene ring and the dinitromethyl carbon, as well as the C-NO₂ bonds.

Ring Breathing and Deformation Modes: Lower frequency vibrations characteristic of the entire benzene structure. libretexts.orgnih.govresearchgate.net

These theoretical predictions are invaluable for confirming the identity of a synthesized compound. By comparing the calculated spectrum with the experimental IR and Raman data, chemists can confidently verify the molecular structure and the presence of key functional groups.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This interactive table presents hypothetical data based on typical DFT (B3LYP/6-31G) calculations for analogous nitro-aromatic compounds.*

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Strong |

| NO₂ Asymmetric Stretch | 1560 - 1530 | Very Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium | Strong |

| Aromatic C=C Stretch | 1500 - 1470 | Medium | Medium |

| NO₂ Symmetric Stretch | 1360 - 1340 | Very Strong | Weak |

| Aromatic C-H In-Plane Bend | 1180 - 1150 | Weak | Medium |

| C(Aryl)-C(Alkyl) Stretch | 1100 - 1050 | Weak | Weak |

| NO₂ Scissoring | 860 - 840 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 780 - 740 | Strong | Weak |

Computational Approaches to Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation. Computational chemistry provides robust methods for predicting NMR chemical shifts, primarily through the Gauge-Including Atomic Orbital (GIAO) method, which is often paired with DFT. nih.govimist.maunifr.ch This approach calculates the magnetic shielding tensor for each nucleus, which can then be converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com

For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts, reflecting the unique electronic environment of each nucleus. The dinitromethyl group is a potent electron-withdrawing group due to the high electronegativity of the nitro moieties. This electronic effect significantly influences the chemical shifts of the aromatic ring.

¹H NMR Predictions: The calculations would show a significant downfield shift for the aromatic protons compared to unsubstituted benzene. The ortho protons (H2/H6) are expected to be the most deshielded due to their proximity to the electron-withdrawing substituent. The para proton (H4) would also be deshielded, followed by the meta protons (H3/H5). wikipedia.org

¹³C NMR Predictions: The carbon atoms of the benzene ring would also exhibit predictable shifts. The ipso-carbon (C1), directly attached to the dinitromethyl group, would be significantly affected. The ortho and para carbons are expected to be more deshielded (shifted downfield) than the meta carbons due to the electron-withdrawing resonance and inductive effects of the substituent. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table presents hypothetical chemical shifts (in ppm) relative to TMS, based on GIAO-DFT calculations for similar substituted benzenes.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (ipso) | - | ~145 - 150 |

| C2/C6 (ortho) | ~8.2 - 8.4 | ~124 - 127 |

| C3/C5 (meta) | ~7.6 - 7.8 | ~130 - 133 |

| C4 (para) | ~7.8 - 8.0 | ~135 - 138 |

| CH (methine) | ~7.0 - 7.5 | ~90 - 95 |

Molecular Design Principles and Structure-Reactivity Relationships

Computational chemistry is not only a tool for analysis but also a platform for molecular design. By understanding how molecular structure dictates chemical reactivity, scientists can rationally design new compounds with tailored properties.

Rational Design of Dinitromethylated Compounds with Modulated Reactivity

The reactivity of the this compound core can be fine-tuned by introducing additional substituents onto the benzene ring. Computational methods allow for the systematic exploration of these modifications in silico, predicting their impact on the molecule's properties before attempting synthesis. This is a cornerstone of rational design, particularly in fields like energetic materials and medicinal chemistry. rsc.orgrsc.orgnih.gov

Structure-reactivity relationships can be established by calculating key molecular descriptors that correlate with chemical behavior. nih.govelsevierpure.com For instance, one could study how a substituent at the para position of the benzene ring affects the acidity of the dinitromethyl proton.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), would be predicted to increase electron density in the ring and destabilize the conjugate base, thereby decreasing the acidity of the methine proton.

Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or another nitro group (-NO₂), would pull electron density away from the ring, further stabilizing the conjugate base and increasing the acidity.

Computational metrics like the C-H bond dissociation energy (BDE), electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO/LUMO) can quantify these effects, providing a theoretical basis for designing compounds with specific reactivity profiles. nih.govresearchgate.net

Table 3: Predicted Influence of para-Substituents on the Reactivity of this compound This interactive table illustrates the rational design principle by predicting the effect of various substituents on the acidity of the dinitromethyl proton.

| para-Substituent (X) | Substituent Type | Predicted Effect on Acidity | Rationale |

| -OCH₃ | Strong EDG | Decrease | Destabilizes the negative charge of the conjugate base. |

| -CH₃ | Weak EDG | Slight Decrease | Inductively donates electron density. |

| -H | (Reference) | Baseline | Unsubstituted this compound. |

| -Cl | Weak EWG | Slight Increase | Inductively withdraws density, weak resonance donation. |

| -CN | Strong EWG | Increase | Withdraws density via induction and resonance. |

| -NO₂ | Very Strong EWG | Significant Increase | Strongly withdraws density via induction and resonance. |

Computational Approaches to Molecular Strain and Conformational Landscape

The three-dimensional shape of a molecule is crucial to its properties and interactions. Computational chemistry provides the tools to explore the conformational landscape of a molecule, identifying stable conformers (energy minima) and the energy barriers to rotation between them. nih.govnih.govcwu.edu

For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the phenyl ring to the dinitromethyl carbon. A key factor governing this rotation is molecular strain, specifically the steric interactions between the bulky nitro groups and the ortho-hydrogens of the benzene ring. researchgate.netnih.govnih.gov

To analyze this, a potential energy surface (PES) scan is computationally performed. This involves systematically rotating the C(ipso)-C(methine) dihedral angle (e.g., in 10° increments) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the conformational landscape.

The lowest energy conformer is expected to be one where the steric clash is minimized, likely a staggered conformation where the methine proton is oriented away from the plane of the benzene ring. High-energy eclipsed conformations would represent the transition states for rotation. Understanding this conformational preference and the height of the rotational energy barrier is critical for predicting the molecule's dynamic behavior and how it might interact with other molecules.

Table 4: Hypothetical Rotational Energy Profile for this compound This interactive table presents a conceptual potential energy surface scan for rotation around the C(Aryl)-C(Alkyl) bond.

| C-C-C-H Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | ~3.5 (Barrier) | Eclipsed: H atom eclipsed with the plane of the benzene ring. |

| 60 | 0.0 (Minimum) | Staggered: Minimum steric interaction. |

| 120 | ~3.0 (Barrier) | Eclipsed: NO₂ group eclipsing an ortho C-H bond. |

| 180 | ~0.5 (Local Minimum) | Staggered: H atom anti-periplanar to the benzene ring. |

Advanced Analytical and Characterization Methodologies for Dinitromethyl Benzene

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation of (dinitromethyl)benzene from reaction mixtures, environmental samples, and other complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable organic compounds. nih.gov Dinitromethyl compounds, including isomers of dinitrotoluene, have been successfully analyzed using GC. researchgate.net The method involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. nih.gov Separation is achieved based on the differential partitioning of compounds between the two phases. yzimgs.com

Several detectors are suitable for the analysis of nitroaromatic compounds. The Flame Ionization Detector (FID) is a common choice for general organic compounds, while the Electron Capture Detector (ECD) offers high sensitivity for electronegative compounds like those containing nitro groups. cdc.govepa.gov For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass-to-charge ratios of fragmented ions, offering a unique fingerprint for the compound. researchgate.netnih.govpurdue.edu GC-MS has been effectively used to identify various nitroaromatic compounds in diverse matrices. researchgate.net While some nitroaromatics can be challenging to analyze by GC due to thermal lability, this compound is amenable to this technique. oup.comnist.gov

Table 1: GC Detectors for Nitroaromatic Compound Analysis

| Detector | Principle | Selectivity | Application Notes |

|---|---|---|---|

| Flame Ionization Detector (FID) | Senses ions formed during combustion of organic compounds in a hydrogen flame. | Universal for organic compounds. | Good for quantification when interferences are minimal. cdc.gov |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds. | Highly sensitive to halogenated and nitro-containing compounds. cdc.govepa.gov | Excellent for trace analysis of nitroaromatics. cdc.gov |

| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector highly selective for nitrogen- and phosphorus-containing compounds. | Selective for nitrogen and phosphorus. | More selective for nitro compounds than FID. cdc.gov |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Provides structural information for definitive identification. | Considered the gold standard for confirmation. purdue.edu |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds that may have low volatility or be thermally unstable. cdc.gov This makes it particularly suitable for a broad range of nitroaromatic compounds. The most common mode for this class of compounds is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net

Detection in HPLC is commonly performed using an ultraviolet-visible (UV-Vis) detector, as the benzene (B151609) ring and nitro groups are strong chromophores. cdc.govdnacih.com Benzene and its derivatives absorb UV light, typically around 205 nm and 254 nm. dnacih.com HPLC with UV detection has been successfully developed and validated for analyzing benzene and related compounds in various samples. sid.ir The method allows for accurate quantification over a range of concentrations and can be adapted for both analytical and preparative-scale separations. sielc.com

Analyzing this compound in complex mixtures, such as environmental samples or by-products of synthesis, presents significant challenges due to the presence of isomers and other structurally similar compounds. nih.govresearchgate.net High correlation among chemicals can lead to issues like co-elution and inflated standard errors in quantification. nih.gov

Robust methodological development is key to overcoming these issues. This may involve optimizing chromatographic conditions (e.g., column type, mobile phase gradient, temperature) to enhance resolution. For particularly complex samples, two-dimensional gas chromatography (GCxGC) can provide superior separating power. Furthermore, advanced data analysis techniques, including machine learning and Bayesian methods, are increasingly being employed to interpret complex datasets and identify toxic agents within a mixture. nih.gov The choice of analytical strategy must consider that the target analyte may be one of many components, and the method must be selective enough to distinguish it from potential interferences. epa.govnih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural determination of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, the proton on the carbon bearing the two nitro groups (the methine proton) is expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro groups. The protons on the aromatic ring typically appear in the 6.5-8.0 ppm region. libretexts.org For substituted benzenes, the exact chemical shifts and splitting patterns of the aromatic protons provide information about the substitution pattern. stackexchange.com

The ¹³C NMR spectrum shows signals for the carbons in the aromatic ring in the 120-150 ppm range. libretexts.org The carbon atom attached to the dinitromethyl group (the ipso-carbon) and the dinitromethyl carbon itself will have distinct chemical shifts. Research by Suzuki et al. provides specific NMR data for this compound. oup.com

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.40—8.63 | m | Aromatic Protons |

| ¹³C NMR | 88.94 | s | (Dinitromethyl) Carbon |

| 125.76 | s | Ipso-Carbon | |

| 128.05 | d | Aromatic CH | |

| 130.09 | d | Aromatic CH | |

| 134.42 | d | Aromatic CH | |

| 139.68 | s | Aromatic Quaternary Carbon |

Data sourced from Suzuki et al. (1988) oup.com. Multiplicity: s = singlet, d = doublet, m = multiplet. Assignments are based on the provided data.

This table is interactive. You can sort and filter the data.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes.

The nitro group (NO₂) is particularly well-suited for IR spectroscopic identification due to its strong, characteristic absorption bands. spectroscopyonline.com Aromatic nitro compounds typically exhibit two distinct N-O stretching vibrations: a strong asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of a pair of intense peaks in these regions is a reliable indicator of a nitro group. spectroscopyonline.com Additional bands related to the benzene ring, such as C-H stretches above 3000 cm⁻¹ and C=C in-ring stretches around 1600-1400 cm⁻¹, are also expected. libretexts.orgmasterorganicchemistry.com

Raman spectroscopy is also effective for characterizing this compound. The benzene ring gives rise to several characteristic Raman bands, including the ring breathing mode at approximately 992 cm⁻¹ and a C-C stretching mode near 1586 cm⁻¹. researchgate.net The nitro group vibrations are also Raman active. These techniques provide a spectroscopic "fingerprint" that confirms the presence of both the aromatic ring and the dinitromethyl functionality. spectroscopyonline.comlibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch libretexts.org |

| 1600 | Strong | Antisymmetric NO₂ Stretch oup.com |

| 1550 | Strong | Asymmetric NO₂ Stretch oup.com |

| ~1600-1400 | Medium-Weak | Aromatic C=C In-Ring Stretch libretexts.org |

| 1340 | Strong | Symmetric NO₂ Stretch oup.com |

| 1300 | Strong | Symmetric NO₂ Stretch oup.com |

| 940 | Medium | C-H Out-of-Plane Bend oup.com |

This table combines general frequency ranges for aromatic nitro compounds with specific data reported for this compound oup.com.

This table is interactive. You can sort and filter the data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are commonly employed. iucr.orgscispace.com

Electron Ionization (EI) is a frequently used "hard" ionization technique that results in extensive fragmentation of the molecule. This fragmentation provides a detailed fingerprint of the compound, which is invaluable for structural confirmation. nih.gov The molecular ion (M+) peak for this compound (C₇H₆N₂O₄) is observed at an m/z of approximately 182.13 g/mol . docbrown.infolookchem.com

The fragmentation pattern of dinitrotoluene isomers under EI-MS is complex and can be influenced by the position of the nitro groups. Common fragmentation pathways involve the loss of nitro groups (-NO₂) and other small molecules. For instance, in the mass spectrum of 2,4-dinitrotoluene (B133949), a prominent peak is often observed at m/z 165, corresponding to the loss of a hydroxyl radical (-OH), and another significant peak at m/z 119. mdpi.com Atmospheric Pressure Chemical Ionization (APCI) in negative mode has also been used to study dinitrotoluene isomers, where some isomers predominantly form the molecular anion with minimal fragmentation, while others exhibit more extensive fragmentation. wikipedia.org

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 182 | [M]⁺ (Molecular Ion) | Low to Moderate |

| 165 | [M-OH]⁺ | High |

| 119 | [M-NO₂-H]⁺ | Moderate |

| 89 | [C₇H₅]⁺ | Moderate |

| 63 | [C₅H₃]⁺ | High |

X-ray Crystallography for Solid-State Structural Elucidation

Single crystal X-ray diffraction is a powerful technique that provides unambiguous determination of the three-dimensional atomic structure of molecules. rigaku.com For derivatives of this compound, this method reveals the planarity of the benzene ring and the orientation of the substituent groups. X-ray diffraction studies on nitrotoluene isomers have shown that the structural parameters are similar to those of toluene (B28343) and nitrobenzene (B124822). acs.org In many dinitrotoluene isomers, the benzene ring is essentially planar, while the nitro groups may be slightly twisted out of this plane. For instance, in the crystal structure of 2,6-diiodo-4-nitrotoluene, the molecule is largely planar, with only the hydrogen atoms of the methyl group and the nitro group showing significant deviation from the benzene ring's plane. iucr.org The precise bond lengths and angles determined by this method are crucial for understanding the molecule's electronic structure and reactivity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.872 |

| b (Å) | 14.167 |

| c (Å) | 7.019 |

| β (°) | 104.99 |

Note: The data presented is for 3,4-Dinitrotoluene as a representative example. nih.gov

The way in which this compound molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. X-ray crystallography allows for a detailed analysis of these forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystals of nitrotoluene isomers, molecules are often linked in sheets by short N−O···H interactions. acs.orgacs.org The introduction of nitro groups into the benzene molecule can lead to the formation of stronger C–H···O intermolecular hydrogen bonds, which play a significant role in the crystal packing. scispace.com The analysis of these interactions is crucial for understanding the physical properties of the crystalline material, such as its melting point and density. For example, in the crystal structure of 2,6-diiodo-4-nitrotoluene, molecules are linked into chains by short N—O⋯I contacts. iucr.org

Research Applications and Future Directions for Dinitromethyl Benzene Chemistry

Role as a Precursor in Advanced Organic Synthesis

(Dinitromethyl)benzene possesses a unique combination of a reactive aromatic ring and a highly functionalized side chain, suggesting its potential as a versatile building block in the synthesis of more complex molecules. However, it is important to note that while the fundamental reactivity of its constituent parts is well-understood, specific and extensive applications of this compound as a starting material in multi-step syntheses are not yet widely documented in scientific literature. The following sections explore its theoretical potential based on established principles of organic chemistry.

Building Blocks for Complex Molecular Architectures

The synthetic utility of this compound as a building block stems from the reactivity of both the benzene (B151609) ring and the dinitromethyl group. The dinitromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.

Table 1: Influence of the Dinitromethyl Group on Benzene Ring Reactivity

| Reaction Type | Effect of Dinitromethyl Group | Potential Synthetic Transformations |

| Electrophilic Aromatic Substitution | Strong deactivation of the benzene ring, directing incoming electrophiles to the meta position. | Halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be significantly slower than on benzene and would yield meta-substituted products. |

| Nucleophilic Aromatic Substitution | Activation of the benzene ring towards attack by nucleophiles, particularly at the ortho and para positions. | Displacement of a leaving group (e.g., a halogen) at a position ortho or para to the dinitromethyl group by nucleophiles such as amines, alkoxides, or thiolates. |

| Reactions of the Dinitromethyl Group | The acidic proton on the carbon atom bearing the two nitro groups can be abstracted by a base to form a stabilized carbanion. | The resulting anion can act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol-type condensations or Michael additions. |

The dual reactivity profile of this compound could, in principle, allow for a stepwise functionalization strategy. For instance, a nucleophilic aromatic substitution could be performed first, followed by a reaction involving the dinitromethyl carbanion. This potential for orthogonal reactivity makes it an interesting, albeit largely unexplored, scaffold for constructing complex molecular architectures.

Synthetic Pathways to Pharmaceuticals and Agrochemicals (excluding clinical data)

While specific examples of pharmaceuticals or agrochemicals synthesized directly from this compound are not prominent in the literature, the functional groups present in the molecule are found in various bioactive compounds. The dinitromethyl moiety, and nitroaromatics in general, are known precursors to various functional groups that are important in medicinal and agricultural chemistry.

One of the most significant potential transformations of the dinitromethyl group is its reduction to a diamine. The reduction of nitro groups to amines is a fundamental reaction in organic synthesis. The resulting aminomethylbenzene derivatives could then serve as key intermediates in the synthesis of a wide range of target molecules.

Table 2: Potential Synthetic Transformations of this compound for Bioactive Scaffolds

| Starting Material | Transformation | Resulting Functional Group | Potential Application in Synthesis |

| This compound | Reduction of nitro groups | Diaminomethylbenzene | Precursor for the synthesis of heterocyclic compounds, polyamides, or other nitrogen-containing molecules. |

| This compound | Nucleophilic Aromatic Substitution | Functionalized this compound derivatives | Introduction of pharmacophores or groups that can be further elaborated. |

| This compound | Reaction of the dinitromethyl carbanion | Elongated carbon chains or new ring systems | Construction of complex carbon skeletons. |

The strongly electron-withdrawing nature of the dinitromethyl group could also be exploited in the design of molecules with specific electronic properties, which is a crucial aspect of modern drug and pesticide development.

Theoretical Contributions to Energetic Materials Research

The dinitromethyl group is a recognized "energetic toxophore," meaning its presence in a molecule tends to confer high-energy characteristics. rsc.orgrsc.org Consequently, this compound and related compounds are of significant interest in the theoretical and computational study of energetic materials.

Design Principles for High-Energy-Density Materials Incorporating the Dinitromethyl Group

The dinitromethyl group contributes favorably to several key parameters sought in high-energy-density materials (HEDMs). rsc.orgnih.gov These include a high density and a favorable oxygen balance, which is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen atoms upon decomposition. A key challenge in the design of HEDMs is balancing high performance with acceptable sensitivity to stimuli such as impact and friction. rsc.org

Research on other dinitromethyl-containing compounds has revealed several design principles to mitigate sensitivity:

Salt Formation: Conversion of the acidic dinitromethyl group to its corresponding anion and forming a salt with a suitable cation can significantly reduce sensitivity.

Intramolecular Hydrogen Bonding: The introduction of functional groups capable of forming intramolecular hydrogen bonds with the nitro groups can enhance molecular stability. rsc.org

π-π Stacking: In the solid state, arranging molecules to maximize π-π stacking interactions between aromatic rings can contribute to crystal stability and reduce sensitivity. rsc.org

For this compound, these principles suggest that its energetic properties could be tuned by, for example, forming salts or by introducing substituents on the benzene ring that can participate in hydrogen bonding.

Computational Frameworks for Predicting Energetic Performance Parameters

The prediction of energetic performance parameters through computational methods is a cornerstone of modern HEDM research, as it allows for the screening of potential candidates before their synthesis, which can be hazardous and costly. nih.gov Various theoretical frameworks are employed for this purpose.

Table 3: Computational Methods for Predicting Energetic Properties

| Computational Method | Predicted Parameters | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, heat of formation, bond dissociation energies, vibrational frequencies. | Provides fundamental data for predicting stability and performance. |

| Quantum Chemical Composite Methods (e.g., G4, CBS-QB3) | Accurate gas-phase enthalpies of formation. nih.gov | Crucial for calculating the energy release upon detonation. |

| Isodesmic Reactions | Solid-phase heat of formation. nih.gov | A computational strategy to accurately predict the energy content of the molecule in its solid state. |

| Molecular Dynamics (MD) | Detonation velocity, detonation pressure, decomposition mechanisms. | Simulates the behavior of the material under detonation conditions. |

| Machine Learning Models | Correlation of molecular structure with energetic properties. | Can be trained on existing data to rapidly predict the performance of new molecules like this compound. |

These computational tools would be instrumental in evaluating the potential of this compound and its derivatives as energetic materials. For instance, DFT calculations could predict its heat of formation, a key indicator of its energy content.

Molecular and Crystalline Factors Affecting Energetic Characteristics

The energetic characteristics of a material are not solely determined by its molecular structure but are also heavily influenced by its properties in the solid state, such as its crystal packing and intermolecular interactions. rsc.orgrsc.org

For a molecule like this compound, the following factors would be critical:

Crystal Density: A higher crystal density generally leads to a higher detonation velocity and pressure. The way the molecules pack in the crystal lattice is therefore of utmost importance.

Intermolecular Interactions: Hydrogen bonds and π-π stacking interactions between neighboring molecules can significantly impact the material's sensitivity and thermal stability. rsc.org While this compound itself cannot form strong hydrogen bonds, derivatives with appropriate functional groups could. The benzene rings, however, can participate in π-π stacking.

Polymorphism: The existence of different crystal forms (polymorphs) of the same compound can lead to vastly different energetic properties and sensitivities.

The interplay of these molecular and crystalline factors is a key area of research in the field of energetic materials and would be essential to consider in any theoretical or experimental investigation of this compound as a potential HEDM.

Environmental Fate and Biotransformation Pathways of Nitroaromatics (Focus on academic mechanisms)

The widespread use of nitroaromatic compounds, including dinitromethyl derivatives, in industrial processes has led to significant environmental contamination of soil and groundwater. asm.orgnih.gov The chemical stability and toxic properties of these compounds necessitate a thorough understanding of their environmental persistence and transformation pathways. asm.org The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes these compounds resistant to conventional oxidative degradation. asm.orgnih.gov

Abiotic degradation processes are crucial in determining the environmental fate of nitroaromatic compounds. These mechanisms proceed without microbial intervention and are primarily driven by chemical and physical factors.

Photolysis: Direct photolysis, initiated by the absorption of sunlight, is a significant degradation pathway for many nitroaromatics. nih.gov The process can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene, through mechanisms like nitro-nitrite intramolecular rearrangement. nih.gov The presence of other environmental components can significantly influence photolytic rates and pathways. For instance, the photolysis of nitrate (B79036) ions in water can generate hydroxyl radicals (•OH), which are potent oxidizing agents that can subsequently attack aromatic compounds. semanticscholar.org However, the degradation of nitroaromatics like nitrobenzene (B124822) and nitrophenols via direct photolysis is often slow. nih.gov Advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, enhance degradation by generating a higher concentration of hydroxyl radicals, leading to more effective and complete mineralization of these pollutants. nih.govdss.go.th The photolysis of certain nitroaromatics, particularly nitrophenols, can also serve as a daytime source of atmospheric nitrous acid (HONO). acs.orgrsc.org